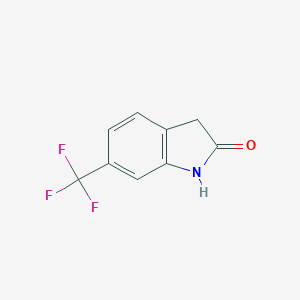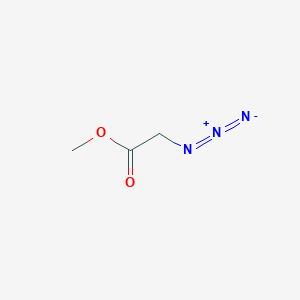
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a natural xanthone found in the herbs of Garcinia cowa . It has a molecular formula of C18H18O4 and appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane can be represented by the following SMILES notation:CC1(CCC2=C(C=C(C(=C2O1)C(=O)C3=CC=CC=C3)O)O)C . This compound has a molecular weight of 298.3 g/mol . Physical And Chemical Properties Analysis
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has a molecular weight of 298.3 g/mol . It is a yellow powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: has been identified as a potent antioxidant. Its structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in the study of age-related diseases and neurodegenerative disorders where oxidative stress plays a crucial role .
Anti-Cataract Potential
Research has indicated that derivatives of this compound, such as 6-Benzoyl-5,7-dihydroxy-4-phenyl-chromen-2-one , exhibit properties that protect against UVC irradiation. This suggests that 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane could be explored as an anti-cataract agent, potentially preventing the photochemical reactions that contribute to cataract formation .
Metal Chelation
The compound’s ability to chelate metals can be harnessed in the treatment of metal-related toxicity or disorders. By binding to excess metal ions in the body, it could help in mitigating the effects of heavy metal poisoning .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

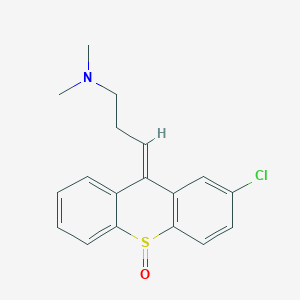
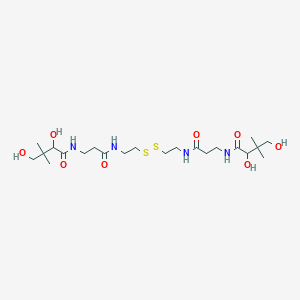

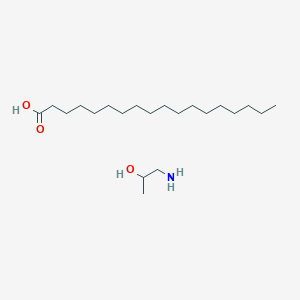
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
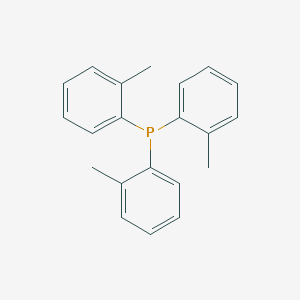


![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
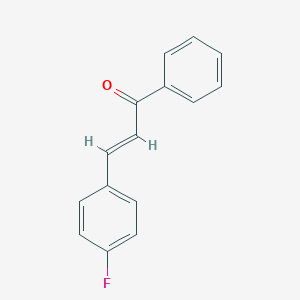

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
